4|A-Hydroxy-10-DAB

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

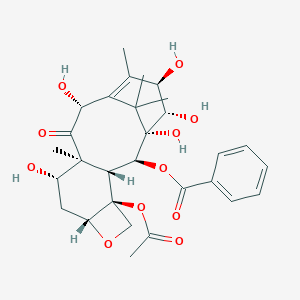

[(1R,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19+,20+,21-,23-,24-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZPZCTVRVPPAB-YZSQHPIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415736 | |

| Record name | 4|A-Hydroxy-10-DAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145533-34-2 | |

| Record name | 4|A-Hydroxy-10-DAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Bioproduction, and Sustainable Sourcing of 4|a-hydroxy-10-deacetylbaccatin Iii Precursors

Natural Distribution in Taxus Species

The genus Taxus, commonly known as yew, is the primary natural source of a diverse array of diterpenoid alkaloids known as taxanes. Among these, 10-deacetylbaccatin III (10-DAB) and its hydroxylated derivatives are of significant interest due to their role as precursors in the semi-synthesis of widely used anticancer drugs. smolecule.comnstchemicals.com

Quantitative Analysis of 10-Deacetylbaccatin III and its Hydroxylated Forms Across Plant Organs

The concentration of 10-DAB and its hydroxylated forms, including 4α-Hydroxy-10-deacetylbaccatin III, varies considerably among different Taxus species and even within different organs of the same plant. researchgate.netsemanticscholar.orgmdpi.com This variability is a critical factor in determining the most efficient sources for extraction.

Research has shown that needles and small stems often contain higher concentrations of 10-DAB compared to other tissues like root and stem bark. researchgate.net For instance, in Taxus baccata, the leaves are the principal source for the extraction of 10-DAB. google.com One study quantified the levels of 10-DAB in the leaves of T. baccata and T. brevifolia, finding concentrations of 40 µg/g and 4 µg/g of dry weight, respectively. scu.ac.ir Another analysis of Taxus yunnanensis found that the content of 10-DAB in needles ranged from 0.01% to 0.02%, which was higher than that of other taxanes. researchgate.net

The distribution of these compounds is not static, with seasonal variations also playing a role. The concentration of 10-DAB often peaks during the fast-growing seasons. researchgate.net In contrast, the content of other taxanes, like paclitaxel, may be higher in the winter. researchgate.net

Interactive Data Table: Concentration of 10-Deacetylbaccatin III in Taxus Species

| Species | Plant Organ | Concentration (µg/g DW) | Reference |

| Taxus baccata | Leaves | 40 | scu.ac.ir |

| Taxus brevifolia | Leaves | 4 | scu.ac.ir |

| Taxus yunnanensis | Needles | 100-200 | researchgate.net |

| Taxus x media | - | - | oup.com |

| Taxus mairei | - | - | oup.com |

Note: Data for T. x media and T. mairei indicates the presence of 10-DAB III but does not provide specific concentrations in this format.

Ecological and Cultivation Factors Influencing Taxane Accumulation

The accumulation of taxanes in Taxus species is significantly influenced by a range of ecological and cultivation factors. researchgate.netsemanticscholar.org Understanding these factors is crucial for optimizing the yield of precursor compounds like 10-DAB.

Environmental conditions such as light intensity, humidity, and soil fertility have a marked effect on taxane production. researchgate.net Generally, Taxus plants thrive in shady and moist conditions, which tends to lead to higher taxol accumulation. researchgate.net Conversely, high light intensity and dry conditions can reduce shoot growth and, consequently, taxane content. researchgate.net Soil fertility is another key factor, with plants grown in rich, moist soil showing significantly higher levels of taxanes. researchgate.net

Geographic origin and the specific cultivar also play a pivotal role. semanticscholar.org There are notable variations in taxoid content between different species and even between populations of the same species from different locations. researchgate.net For example, Taxus baccata is a primary source for the global supply of 10-DAB. researchgate.net The age of the plant can also be a factor, with some studies indicating that younger seedlings may have different taxane profiles compared to mature trees. researchgate.net

Exploration of Microbial and Endophytic Fungal Sources for Taxane Production

The reliance on slow-growing Taxus trees for taxane precursors has prompted research into alternative, more sustainable production methods. A promising avenue of this research is the use of microorganisms, particularly endophytic fungi, which live symbiotically within the tissues of Taxus plants. mdpi.commdpi.com

Numerous studies have successfully isolated endophytic fungi from various Taxus species that are capable of producing taxanes, including 10-DAB. mdpi.comresearchgate.netjmb.or.kr Genera such as Aspergillus, Trichoderma, Penicillium, and Fusarium have been identified as taxane producers. mdpi.commdpi.com For instance, an endophytic fungus, Aspergillus niger subsp. taxi, isolated from Taxus chinensis, was found to produce not only paclitaxel but also its precursors, including 10-deacetylbaccatin III. jmb.or.kr

The production of taxanes by these fungi can be influenced by the composition of the culture media. mdpi.com Research has shown that media rich in organic nitrogen sources can enhance taxane yields. mdpi.com Furthermore, the addition of certain nutrients or elicitors to the culture can significantly boost production. mdpi.commdpi.com One study demonstrated that the fermentation broths of certain endophytic bacterial strains could significantly promote the accumulation of taxanes in T. yunnanensis stem cells, with the content of 10-DAB increasing by 2.17 times. mdpi.com

While the yields from microbial fermentation are currently lower than those from plant extraction, the potential for optimization through media engineering and genetic modification makes it a highly attractive and sustainable alternative for the future production of 4α-Hydroxy-10-deacetylbaccatin III and other taxane precursors. plos.org

Interactive Data Table: Examples of Taxane-Producing Endophytic Fungi

| Fungal Genus | Host Taxus Species | Produced Taxanes | Reference |

| Aspergillus | Taxus globosa | Taxadiene | mdpi.com |

| Trichoderma | Taxus globosa | Taxadiene, Baccatin III | mdpi.com |

| Penicillium | Taxus globosa | Taxadiene, Baccatin III | mdpi.com |

| Fusarium | Taxus wallichiana | - | mdpi.com |

| Aspergillus niger subsp. taxi | Taxus chinensis | Taxol, Cephalomannine, Baccatin III, 10-deacetyl-baccatin III | jmb.or.kr |

Advanced Methodologies for Isolation and Purification of 4|a-hydroxy-10-deacetylbaccatin Iii

Optimized Extraction Techniques from Biomass

Efficient extraction from plant biomass is the foundational step for obtaining 4α-Hydroxy-10-Deacetylbaccatin III. Various techniques have been optimized to maximize the recovery of this compound from its natural sources, primarily Taxus species.

Solvent-Based Extraction Protocols (e.g., Methanol, Ethanol)

Solvent extraction remains a cornerstone for initial isolation due to its relative simplicity and scalability. Methanol and ethanol are frequently employed as extraction solvents due to their ability to solubilize moderately polar compounds like taxanes. Studies have focused on optimizing parameters such as solvent concentration, temperature, extraction time, and particle size of the biomass to enhance extraction efficiency.

Ultrasonic-assisted extraction (UAE) has demonstrated significant improvements in the extraction of 10-Deacetylbaccatin III (a precursor often co-extracted or studied alongside 4α-Hydroxy-10-Deacetylbaccatin III) from Taxus baccata aksaray.edu.tr. For instance, optimized conditions using ethanol yielded 102 mg/kg, while methanol yielded 112 mg/kg, with high correlation coefficients (R² of 0.981 for ethanol and 0.975 for methanol) indicating robust models aksaray.edu.tr. Reflux extraction with 80% ethanol aqueous solution has also been reported for extracting 10-Deacetylbaccatin III from Taxus chinensis google.comgoogle.com.

Table 3.1.1: Comparison of Optimized Ultrasonic-Assisted Extraction Parameters for 10-Deacetylbaccatin III

| Solvent | Optimized Temperature (°C) | Optimized Extraction Time (min) | Optimized Particle Size (μm) | Yield (mg/kg) | Citation |

| Ethanol | 44.8 | 40.1 | 113 | 102 | aksaray.edu.tr |

| Methanol | 43.7 | 43 | 114.6 | 112 | aksaray.edu.tr |

Supercritical Fluid Extraction (SFE) with Co-Solvent Systems

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (CO₂), offers a more selective and environmentally friendly alternative for extracting valuable compounds. The addition of co-solvents, such as ethanol or methanol, can significantly enhance the extraction efficiency and selectivity for moderately polar compounds like taxanes by increasing the polarity of the supercritical fluid researchgate.netcore.ac.ukeolss.net.

While specific SFE protocols for 4α-Hydroxy-10-Deacetylbaccatin III are less detailed in the provided literature, SFE with CO₂ and ethanol co-solvents has been explored for taxane extraction, demonstrating increased selectivity compared to conventional solvent extraction researchgate.net. Optimization typically involves parameters such as pressure (e.g., 20–60 MPa), temperature (e.g., 40–60 °C), and the percentage of co-solvent (e.g., 14–20 wt. %) researchgate.netcore.ac.uk. The ability of SFE to operate at lower temperatures also helps preserve the integrity of thermolabile compounds.

High-Resolution Chromatographic Separation and Enrichment

Following initial extraction, chromatographic techniques are essential for separating 4α-Hydroxy-10-Deacetylbaccatin III from other co-extracted compounds and achieving high purity.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), in both its analytical and preparative forms, is a powerful tool for the purification of taxanes. Analytical HPLC is crucial for monitoring the separation process and assessing the purity of fractions, while preparative HPLC allows for the isolation of larger quantities of the target compound.

High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied for the separation and purification of 10-Deacetylbaccatin III, achieving purities exceeding 98% using solvent systems like n-hexane-ethyl acetate-ethanol-water or n-hexane-chloroform-methanol-water nih.gov. Preparative HPLC has also been employed to purify related taxanes, such as 10-deacetyltaxol and paclitaxel, to purities greater than 95% researchgate.net. The selection of appropriate stationary phases (e.g., C18 columns) and mobile phase compositions (e.g., acetonitrile-water mixtures, methanol-water gradients) is critical for achieving effective separation nih.govnih.govnih.gov. Analytical HPLC is often used to confirm the purity of fractions obtained from other purification steps, such as column chromatography researchgate.net.

Table 3.2.1: Chromatographic Separation Parameters for Taxanes

| Technique | Sample Compound(s) | Solvent System | Purity Achieved | Citation |

| High-Speed Counter-Current Chromatography | 10-Deacetylbaccatin III | n-hexane-ethyl acetate-ethanol-water (2:5:2:5, v/v) and n-hexane-chloroform-methanol-water (5:25:34:20, v/v) | >98% | nih.gov |

| Preparative HPLC | 10-Deacetyltaxol, Paclitaxel | Not specified, but typically acetonitrile/water or methanol/water gradients | >95% | researchgate.net |

| Silica Gel Column Chromatography | Hydroxyl-α-Sanshool (Illustrative for method) | Petroleum ether-ethyl acetate (3:2, v/v) | 98.34% | mdpi.com |

Column Chromatography and Thin-Layer Chromatography (TLC) in Initial Fractionation

Column chromatography, particularly using silica gel as the stationary phase, serves as an effective initial step for fractionating crude extracts. This method separates compounds based on their differential adsorption and elution properties with varying solvent polarities. Thin-Layer Chromatography (TLC) is often used in conjunction with column chromatography to monitor the separation process, identify fractions containing the target compound, and assess the purity of collected fractions researchgate.net.

Typical solvent systems for silica gel column chromatography involve mixtures of non-polar solvents (like hexane or petroleum ether) with more polar solvents (like ethyl acetate, acetone, or methanol) researchgate.netmdpi.com. For instance, separating hydroxyl-α-sanshool, a different plant metabolite, utilized a petroleum ether-ethyl acetate (3:2, v/v) eluent on silica gel, achieving good enrichment mdpi.com. While specific solvent systems for 4α-Hydroxy-10-Deacetylbaccatin III via column chromatography are not detailed, the general principle involves gradient elution from less polar to more polar solvents to progressively isolate the compound.

Selective Crystallization and Non-Chromatographic Purification Strategies

Beyond chromatography, selective crystallization offers a valuable non-chromatographic method for purifying 4α-Hydroxy-10-Deacetylbaccatin III. This technique leverages differences in solubility between the target compound and impurities in specific solvent systems.

Crude 10-Deacetylbaccatin III can be selectively crystallized from various organic solvents or solvent mixtures, including nitriles such as acetonitrile, propionitrile, or isobutyronitrile, often in combination with aliphatic alcohols like methanol or ethanol google.com. For example, crystallization from methanol/acetonitrile mixtures has been employed in purification protocols google.com. In some processes, the addition of specific compounds, such as imidazole derivatives, has been explored to facilitate the formation of crystalline complexes with 10-Deacetylbaccatin III, simplifying subsequent purification steps google.com. These crystallization strategies can significantly enhance the purity of the compound without the need for extensive chromatographic steps.

Biosynthetic Pathways and Enzymatic Modifications Leading to Hydroxylated 10-deacetylbaccatin Iii Derivatives

Enzymatic Steps in the Taxane Biosynthetic Pathway Relevant to Hydroxylation

The biosynthesis of taxanes commences with the cyclization of geranylgeranyl diphosphate (GGPP) to form the basic taxane skeleton. nih.govnih.gov This is followed by a series of eight cytochrome P450-mediated oxygenations, three CoA-dependent acyl/aroyl transfers, an oxidation at C9, and the formation of an oxetane ring to produce the intermediate baccatin III. nih.gov The hydroxylation steps are particularly crucial in creating the diverse array of taxoids found in nature.

The initial hydroxylation of the taxane core occurs at the C5 position, converting taxadiene to taxadien-5α-ol, a reaction catalyzed by taxadiene 5α-hydroxylase. frontiersin.orgnih.gov Subsequent hydroxylations at various positions, including C2, C7, C9, C10, C13, and C14, are mediated by a family of cytochrome P450 monooxygenases. nih.govfrontiersin.org These enzymes exhibit a high degree of sequence similarity but possess distinct substrate specificities, leading to a branched and complex pathway rather than a strictly linear one. nih.gov For instance, taxane 10β-hydroxylase is responsible for the hydroxylation at the C10 position, a critical step in the formation of many taxane intermediates. nih.govpnas.org

The order of these hydroxylation events can vary, leading to a diverse array of taxane structures. nih.gov This enzymatic plasticity suggests that multiple routes can diverge early in the pathway and converge at later stages to form key intermediates like baccatin III. nih.gov The hydroxylation at the C4 position, leading to compounds like 4α-Hydroxy-10-DAB, is a less common but significant modification that can influence the properties of the resulting taxoid.

Investigation of Hydroxylase Enzymes Responsible for Regioselective C-4 Hydroxylation

The regioselective hydroxylation of the taxane skeleton is a critical determinant of the final structure and function of the resulting taxoid. While hydroxylases acting at other positions of the taxane core have been extensively studied, the specific enzyme responsible for C-4 hydroxylation remains less characterized. The family of cytochrome P450 enzymes involved in taxane biosynthesis, primarily from the CYP725A subfamily, are known for their role in oxygenating the taxane ring. frontiersin.orgnih.gov

The identification and characterization of these hydroxylases have often relied on strategies such as differential display of mRNA, which led to the isolation of several cytochrome P450 clones from Taxus cells induced for taxol production. nih.gov Functional expression of these clones in hosts like yeast has been instrumental in assigning their specific functions, such as the taxane 10β-hydroxylase and 13α-hydroxylase. nih.gov It is plausible that a yet-to-be-fully-characterized member of this P450 family is responsible for the C-4 hydroxylation. The high sequence similarity among these enzymes, often exceeding 70%, suggests a common evolutionary origin, yet their distinct substrate specificities allow for the precise and varied hydroxylation patterns observed in nature. nih.govfrontiersin.org Further investigation using modern genomic and proteomic approaches is necessary to definitively identify and characterize the hydroxylase responsible for the formation of 4α-Hydroxy-10-DAB.

Role of Acetyltransferases and Deacetylases in Taxane Interconversion (e.g., 10-Deacetylbaccatin III-10-β-O-Acetyltransferase (DBAT) activity)

Acetyltransferases and deacetylases play a pivotal role in the dynamic interconversion of taxane intermediates, adding another layer of complexity and control to the biosynthetic pathway. A key enzyme in this process is 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), which catalyzes the acetylation of the C-10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) to form baccatin III. oup.commdpi.comwikipedia.org This reaction is considered a crucial and often rate-limiting step in the biosynthesis of paclitaxel. mdpi.com

The DBAT enzyme utilizes acetyl-CoA as the acetyl donor and exhibits high regioselectivity for the C-10 position of the taxane core. mdpi.compnas.orgnih.gov Interestingly, research has shown that DBAT can also catalyze the reverse reaction, the deacetylation of baccatin III back to 10-DAB, particularly under alkaline conditions in the presence of Coenzyme A (CoASH). mdpi.comnih.gov This reversible activity highlights the potential for a dynamic equilibrium between these two important taxane precursors.

Besides DBAT, other acetyltransferases are involved in modifying the taxane skeleton. For example, taxadien-5α-ol-O-acetyltransferase (TAT) catalyzes an early acylation step in the pathway. pnas.org The interplay of these various acetyltransferases and potentially deacetylases allows the plant to fine-tune the production of different taxoids. The presence of a hydroxyl group at the C-4 position, as in 4α-Hydroxy-10-DAB, could influence the activity of these enzymes, potentially altering the rate and extent of acetylation at other positions on the taxane ring.

| Enzyme | Reaction Catalyzed | Significance in Taxane Biosynthesis |

|---|---|---|

| 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) | Acetylation of the C-10 hydroxyl group of 10-DAB to form baccatin III. oup.commdpi.comwikipedia.org | A key rate-limiting step in paclitaxel biosynthesis. mdpi.com Also exhibits reversible deacetylase activity. mdpi.comnih.gov |

| Taxadien-5α-ol-O-acetyltransferase (TAT) | Acetylation of taxadien-5α-ol to taxadien-5α-yl acetate. pnas.org | Catalyzes an early acylation step in the pathway. pnas.org |

| Taxane 2α-O-benzoyltransferase (TBT) | Benzoylation of the C-2 hydroxyl group of a taxane intermediate. pnas.org | A late-stage acylation step leading to the baccatin III intermediate. pnas.org |

| Baccatin III 13-O-(3-amino-3-phenylpropanoyl) transferase (BAPT) | Attaches the C-13 side chain to baccatin III. oup.commdpi.com | A crucial step in the final assembly of paclitaxel. mdpi.com |

Metabolic Flux Analysis and Precursor Feeding Studies for Enhanced Production

Metabolic flux analysis and precursor feeding studies are powerful tools for understanding and optimizing the production of desired taxoids like hydroxylated 10-DAB derivatives. nih.gov By tracing the flow of isotopes through the metabolic network, researchers can identify bottlenecks and rate-limiting steps in the biosynthetic pathway. nih.gov

Precursor feeding studies, where specific labeled intermediates are supplied to Taxus cell cultures, have been instrumental in elucidating the sequence of enzymatic reactions. For example, feeding labeled 10-DAB has confirmed its role as a direct precursor to baccatin III. nih.gov Such studies can also reveal the potential for alternative biosynthetic routes and the substrate flexibility of the enzymes involved.

Metabolic flux analysis provides a quantitative understanding of the carbon flow through central metabolism and into the taxane biosynthetic pathway. researchgate.net This can highlight the competition for precursors between primary metabolism and secondary metabolite production. For instance, analysis has shown that under certain conditions, the flux through glycolysis can be increased to supply more pyruvate for the synthesis of acetyl-CoA, a key building block for taxanes. researchgate.net By understanding these metabolic dynamics, strategies can be developed to redirect metabolic flux towards the production of specific taxoids. This could involve the overexpression of genes encoding key enzymes or the manipulation of culture conditions to favor the desired metabolic state.

Genetic Engineering and Synthetic Biology Approaches for Pathway Elucidation and Optimization

Genetic engineering and synthetic biology offer promising avenues for both elucidating the remaining unknown steps in the taxane biosynthetic pathway and for enhancing the production of valuable compounds like 4α-Hydroxy-10-DAB. mdpi.comfrontiersin.org These approaches allow for the targeted manipulation of the genetic makeup of the producing organism, whether it be the native Taxus species or a heterologous host like yeast or bacteria. nih.govfrontiersin.org

One key strategy is the overexpression of genes that encode rate-limiting enzymes in the pathway. frontiersin.org For example, overexpressing the gene for DBAT in Taxus chinensis cell cultures has been shown to increase the yield of paclitaxel. researchgate.net Similarly, identifying and overexpressing the specific hydroxylase responsible for C-4 hydroxylation could lead to the enhanced production of 4α-Hydroxy-10-DAB.

Synthetic biology takes this a step further by aiming to reconstruct the entire biosynthetic pathway in a more manageable host organism. frontiersin.orgnih.gov This has been partially achieved for the early steps of taxane biosynthesis in both E. coli and Saccharomyces cerevisiae. internationalscholarsjournals.comnih.gov While reconstituting the full pathway remains a challenge due to its complexity and the involvement of membrane-bound cytochrome P450 enzymes, significant progress has been made. frontiersin.orgmdpi.com These engineered microbial systems provide a powerful platform for testing the function of newly discovered genes and for optimizing the production of specific taxane intermediates. As our understanding of the taxane biosynthetic pathway continues to grow, these advanced molecular tools will be instrumental in developing sustainable and efficient methods for producing a wide range of valuable taxoids.

Chemical Synthesis and Semi-synthetic Derivatization of 4|a-hydroxy-10-deacetylbaccatin Iii

Strategies for Chemical Functionalization of the Taxane Core at the C-4 Position

The taxane diterpene skeleton is characterized by a complex polycyclic structure with numerous hydroxyl and ester functionalities, making regioselective functionalization a significant synthetic challenge chemrxiv.orgnih.govacs.orgmdpi.com. The C-4 position in 10-Deacetylbaccatin III typically bears an acetate group nih.gov. Strategies to introduce a hydroxyl group at this position often involve the removal of this acetate ester and subsequent introduction of a hydroxyl moiety, or direct functionalization of a precursor lacking the acetate. While direct chemical methods for the selective deacetylation of the C-4 acetate and subsequent hydroxylation are not as extensively detailed as modifications at other positions, general principles of taxane functionalization provide a framework. These strategies often rely on selective hydrolysis or transesterification reactions to remove the C-4 acetate, followed by regioselective oxidation or hydroxylation methods. The importance of substituents at C-4 for bioactivity and bioavailability highlights the need for precise control over functionalization at this site researchgate.net.

Semi-Synthetic Routes from Abundant Taxane Precursors (e.g., 10-Deacetylbaccatin III, 9-Dihydro-13-Acetylbaccatin III)

Semi-synthesis from naturally abundant taxane precursors is the cornerstone of producing clinically relevant taxanes. 10-Deacetylbaccatin III (10-DAB) serves as a primary starting material, readily extracted from the needles of Taxus species patsnap.comallfordrugs.comgoogle.comgoogle.comgoogle.comtdcommons.orgchemicalbook.com. Another significant precursor is 9-Dihydro-13-Acetylbaccatin III (9-DHB), which can be efficiently converted into 10-DAB patsnap.comgoogle.comgoogle.comwipo.int.

The general approach to synthesizing paclitaxel, docetaxel, and cabazitaxel from these precursors involves attaching a functionalized β-lactam side chain at the C-13 hydroxyl group and modifying other positions, such as C-7 and C-10 patsnap.comallfordrugs.comgoogle.comgoogle.comtdcommons.orgwipo.intnih.govgoogle.com. While these established routes primarily focus on the C-13 side chain and C-7/C-10 modifications, the principles of protecting group chemistry and regioselective transformations are transferable to achieving modifications at other positions, including C-4. The synthesis of 4α-Hydroxy-10-DAB would likely involve initial protection of more reactive hydroxyl groups (e.g., C-7, C-10, C-13) followed by selective deacetylation at C-4 and subsequent introduction of the hydroxyl group, or direct functionalization of a suitable intermediate.

Application of Protective Group Chemistry in Multi-Step Syntheses

Multi-step synthesis of complex molecules like taxanes necessitates the strategic use of protecting groups to mask reactive functional groups and direct chemical transformations to specific sites google.comgoogle.comnih.govsolubilityofthings.comwikipedia.org. In the context of taxane functionalization, hydroxyl groups at positions C-1, C-7, C-10, and C-13 are commonly protected to prevent unwanted reactions during side-chain coupling or other modifications google.comgoogle.comgoogle.comnih.govwikipedia.org.

Commonly employed protecting groups include silyl ethers (e.g., triethylsilyl (TES), tert-butyldimethylsilyl (TBS)), benzyloxymethyl (BOM) ethers, and methoxytetrahydropyranyl (MTHP) ethers google.comgoogle.comgoogle.comnih.govwikipedia.org. The selection of a protecting group depends on its stability under the reaction conditions and the ease of its subsequent removal. For instance, protecting the C-7 and C-10 hydroxyl groups is crucial for attaching the C-13 side chain to form docetaxel or paclitaxel google.comgoogle.com. While specific reports detailing the protection and deprotection strategies for the C-4 position to introduce a hydroxyl group are less common, the general methodologies for selective protection and deprotection of hydroxyls in taxanes are well-established and would be applicable. For example, a C-4 protected precursor could be deprotected selectively to reveal the hydroxyl group.

Exploration of Novel Synthetic Methodologies for Taxane Analogues

The pursuit of novel synthetic methodologies for taxane analogues aims to improve efficacy, overcome resistance, and enhance pharmacokinetic properties researchgate.netresearchgate.netchemrxiv.orgnih.govnih.govsolubilityofthings.comnih.gov. These efforts encompass both total synthesis and the development of innovative semi-synthetic routes.

Recent advancements include:

Total Synthesis Strategies: Pioneering total syntheses, such as those by Holton and Nicolaou, have provided deep insights into constructing the complex taxane skeleton, often involving intricate C-H functionalization and cyclization strategies researchgate.netchemrxiv.orgnih.govwikipedia.org. These approaches, while lengthy, demonstrate the feasibility of building the core structure from simpler precursors and offer potential routes for introducing specific functionalities.

Chemoenzymatic and Biocatalytic Approaches: Leveraging enzymes or engineered microorganisms for specific oxidation or functionalization steps offers high regioselectivity and stereoselectivity, potentially simplifying synthetic routes acs.orgmdpi.com.

Development of New Reagents and Catalysts: The design of novel reagents and catalysts for selective oxidation, hydroxylation, and functional group manipulation continues to expand the synthetic chemist's toolkit for taxane modification acs.orgmdpi.com.

These novel methodologies, while often developed for producing known taxanes or their analogues, provide a foundation for exploring and developing synthetic routes to less common but potentially valuable taxane derivatives like 4α-Hydroxy-10-Deacetylbaccatin III.

Compound List

10-Deacetylbaccatin III (10-DAB)

9-Dihydro-13-Acetylbaccatin III (9-DHB)

Paclitaxel (Taxol)

Docetaxel (Taxotere)

Cabazitaxel

Baccatin III

Taxadiene

Taxadien-5α-ol

Taxadiene-4(5)-epoxide

Taxadiene-5α-acetoxy-10β,14β-diol

7-O-triethylsilyl baccatin III

7,10-bis-O-triethylsilyl baccatin III

7-O-triethylsilyl-9,10-diketobaccatin III

7-O-triethylsilyl-9,10-diketodocetaxel

7-O-triethylsilyl-9,10-diketopaclitaxel

7-(triethylsilyl)baccatin III

Taxuyunnanine D

Decinnamoyltaxinine E

Taxabaccatin III

Taxinine analogue

1α'-homotaxol

1α'-homotaxotere

7,10-dimethoxy-10-deacetylbaccatin III

(4R,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid

N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine

N-benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine

Canataxpropellane

Biotransformation and Chemoenzymatic Synthesis of 4|a-hydroxy-10-deacetylbaccatin Iii Analogs

Microbial Cell Bioconversion for Structural Diversification

Microbial bioconversion employs whole microbial cells to perform specific chemical transformations on taxane precursors like 10-Deacetylbaccatin III (10-DAB). This approach allows for the introduction of various functional groups, such as hydroxyls and acetates, at specific positions on the taxane skeleton, leading to structural diversification.

Research has shown that microorganisms, including fungi like Curvularia lunata, can effect significant structural modifications on 10-DAB nih.gov. For instance, C. lunata has been observed to catalyze transbenzoylation, transacetylation, and oxetane ring opening reactions, yielding complex hemiacetal derivatives nih.gov. Other studies have explored the use of engineered bacteria, such as Escherichia coli, to enhance the biotransformation of 10-DAB into baccatin III, achieving high conversion rates exceeding 89% under optimized conditions . These microbial systems can be engineered to express specific enzymes involved in taxane metabolism, thereby directing the biotransformation towards desired analogs frontiersin.orgnih.govresearchgate.netnih.gov. The choice of microorganism and the engineering of its metabolic pathways are critical for achieving efficient structural diversification nih.govnih.gova-star.edu.sg.

Enzyme-Catalyzed Transformations and Biocatalytic System Development

Enzyme-catalyzed transformations utilize isolated enzymes to perform specific chemical modifications on taxane substrates. This method offers high regioselectivity and stereoselectivity, minimizing the formation of unwanted byproducts. Key enzymes involved in taxane biosynthesis, such as 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT), play a pivotal role in converting 10-DAB to baccatin III nih.govnih.govannualreviews.orgresearchgate.netnih.govnih.govmdpi.comidexlab.comresearchgate.netpnas.org.

DBAT catalyzes the acetylation of the 10-hydroxyl group of 10-DAB, a crucial step in the semi-synthesis of paclitaxel nih.govresearchgate.netnih.govnih.govmdpi.compnas.org. Biocatalytic systems have been developed using these enzymes, often involving their immobilization or expression in heterologous hosts frontiersin.orgresearchgate.netnih.govresearchgate.net. For example, an enzymatic process using immobilized C-10 deacetylase from Nocardioides luteus demonstrated the conversion of 10-DAB to baccatin III with a 51% yield using vinyl acetate as an acyl donor researchgate.net. Furthermore, research has focused on developing efficient biocatalytic systems by optimizing enzyme concentration, reaction time, and the availability of cofactors like acetyl-CoA frontiersin.orgnih.govmdpi.com. The development of cell-free systems or whole-cell biocatalysis employing engineered enzymes represents a significant advancement in accessing taxane analogs frontiersin.orgresearchgate.netannualreviews.orgresearchgate.net.

Substrate Specificity and Enzyme Engineering for Targeted Modifications

Understanding and manipulating enzyme substrate specificity is paramount for targeted modifications of taxane structures. Enzyme engineering, including directed evolution and rational design, allows for the alteration of enzyme properties to improve catalytic efficiency, specificity, and stability nih.govnih.gov.

Studies have investigated the substrate specificity of DBAT from various Taxus species, revealing differences in their activity towards 10-DAB nih.gov. For instance, DBATs from T. cuspidata, T. brevifolia, T. x media, and T. wallichiana var. showed similar high activities on 10-DAB, while those from T. canadensis exhibited lower conversion rates nih.gov. Enzyme engineering efforts have focused on improving the catalytic fitness of DBAT, leading to variants with enhanced activity against unnatural substrates, thereby opening new avenues for taxol production via enzymatic methods . Furthermore, research into enzyme engineering aims to create enzymes capable of performing novel transformations or improving the efficiency of existing ones, such as enhancing thermostability or altering substrate recognition for specific hydroxylations or acylations frontiersin.orgnih.govnih.gov.

Process Optimization for Biotransformation Conditions

Optimizing biotransformation conditions is essential for maximizing the yield, purity, and efficiency of producing taxane analogs. Key parameters that influence microbial or enzymatic transformations include pH, temperature, carbon source, inducer concentration, substrate concentration, and inoculum size mdpi.comresearchgate.netplos.orgresearchgate.net.

For microbial bioconversions, factors such as pH and temperature significantly impact cell growth and enzyme activity mdpi.comresearchgate.netplos.org. For example, a pH of 7.0 was found to be optimal for paclitaxel production by Neopestalotiopsis vitis, while malt extract served as the best carbon source plos.org. In engineered E. coli strains for baccatin III production, glycerol was identified as a beneficial carbon source, with optimal concentrations around 10 g/L, and a temperature of 25°C for 48 hours yielding high baccatin III titers frontiersin.orgnih.gov. For enzymatic reactions, optimal conditions for DBAT activity have been reported around 35°C and pH 7.0 researchgate.net, or pH 7.4 and 35°C for a recombinant enzyme nih.gov. Substrate concentration also plays a critical role; for instance, a 10-DAB concentration of 1.5 mg/mL with an initial cell density (OD600) of 40 yielded the highest baccatin III titer in E. coli researchgate.net. The supply of acetyl-CoA, often derived from carbon sources like glucose or glycerol, is a critical factor for DBAT-catalyzed acetylation, and strategies to enhance its intracellular availability are crucial frontiersin.orgnih.govmdpi.comnih.gov.

Compound List:

4α-Hydroxy-10-Deacetylbaccatin III (4α-Hydroxy-10-DAB)

10-Deacetylbaccatin III (10-DAB)

Baccatin III

Paclitaxel (Taxol)

Taxotère

13-epi-10-Deacetyl Baccatin III

19-Hydroxy-10-deacetyl Baccatin III

Taxadien-5α-ol

Taxadien-5α-yl-acetate

Taxa-4(5),11(12)-diene

Taxa-4(20),11(12)-diene

Taxadiene

13-DeBAC

Emerging Research Frontiers and Future Directions in 4|a-hydroxy-10-deacetylbaccatin Iii Chemistry

Discovery of Novel Hydroxylation Enzymes and Mechanisms

The precise hydroxylation of the taxane skeleton is crucial for generating biologically active compounds, and understanding the enzymes responsible is key to metabolic engineering and synthetic biology approaches. While many hydroxylases in the taxane biosynthetic pathway have been identified, research continues to uncover novel enzymes and elucidate their mechanisms. Cytochrome P450 enzymes, particularly those belonging to the CYP725A subfamily, have been implicated in various hydroxylation steps, including the initial 5α-hydroxylation of taxadiene by T5αH nih.govfrontiersin.orgmdpi.compnas.org. The identification of enzymes capable of specific hydroxylations, such as a potential 4α-hydroxylation, is an active area of research. Studies are exploring candidate enzymes through in silico characterization and functional assays to map these complex transformations frontiersin.orgnih.govnih.gov. Understanding the substrate specificity and reaction mechanisms of these hydroxylases is essential for rational pathway design and the targeted synthesis of specific taxane derivatives.

Development of Integrated Bioprocesses for Sustainable Production

The natural scarcity of taxanes in yew trees and the complexity of total chemical synthesis necessitate the development of sustainable biotechnological production methods nih.govfrontiersin.orgresearchgate.netresearchgate.netbiocrick.com. Integrated bioprocesses, leveraging metabolic engineering and synthetic biology, aim to produce taxane precursors and intermediates, including potentially 4α-H-10-DAB, in heterologous hosts like yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), as well as in plant cell cultures nih.govfrontiersin.orgfrontiersin.orgnih.govencyclopedia.pubucl.ac.uk.

Research efforts focus on optimizing these systems by:

These advancements are critical for providing a more sustainable and cost-effective supply of taxane precursors, potentially including 4α-H-10-DAB, for further research and development.

Rational Design of Novel Taxane Scaffolds with Modified Reactivity

The exploration of novel taxane scaffolds with modified reactivity is a core strategy in drug discovery to enhance efficacy, reduce toxicity, or overcome drug resistance ontosight.aibiomedres.us. Rational design principles, informed by structure-activity relationship (SAR) studies and computational modeling, guide the synthesis of new taxane derivatives. Modifications often target key functional groups or positions on the taxane core, such as the hydroxylations and acylations that define intermediates like 10-DAB and paclitaxel researchgate.netbiocrick.comnstchemicals.comwikipedia.orgmdpi.comapexbt.comnih.gov.

Research into compounds like 4α-H-10-DAB falls within this domain, investigating how specific hydroxylations influence the molecule's chemical properties and potential biological interactions. The ability to selectively introduce hydroxyl groups at specific positions, like the 4α-position, opens possibilities for creating taxane analogs with altered binding affinities to microtubules or different metabolic profiles. The development of site-selective chemical modifications, such as organocatalytic acylation at the C(10)-OH of 10-DAB, demonstrates the ongoing efforts to diversify the taxane scaffold jst.go.jp.

Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction

Computational chemistry and molecular modeling play a pivotal role in understanding complex biochemical reactions and guiding experimental design in taxane research. Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are extensively used to predict reaction mechanisms, enzyme-substrate interactions, and the stability of transition states for hydroxylation and other modification reactions nih.govfrontiersin.orgacs.orgnih.gov.

These computational tools aid in:

Application of 4α-Hydroxy-10-Deacetylbaccatin III as a Chemical Probe for Biological Pathway Research

While 10-DAB and paclitaxel are primarily studied for their direct therapeutic applications, specific derivatives like 4α-H-10-DAB can serve as valuable chemical probes to dissect biological pathways. By incorporating specific structural modifications, these compounds can be used to investigate enzyme specificities, metabolic flux, and cellular responses.

For instance, understanding the precise hydroxylation patterns in taxane biosynthesis is critical for identifying the roles of different enzymes and intermediates. If 4α-H-10-DAB is a naturally occurring or synthetically accessible intermediate, its use as a probe could help in:

The application of such specifically modified taxanes as chemical tools is fundamental to advancing our understanding of how these potent molecules exert their biological effects and how their production can be optimized.

Compound List:

Q & A

Q. How should researchers design studies to investigate the environmental impact of this compound waste?

- Methodological Answer : Use algae (e.g., Chlorella vulgaris) or zebrafish embryos in ecotoxicity assays (OECD Test 201/236). Quantify biodegradation via HPLC-MS in simulated wastewater, and model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools. Collaborate with waste management experts to design remediation protocols .

Key Considerations for Experimental Design

- Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo or ChemRxiv, citing DOIs in publications .

- Ethical Compliance : For in vivo studies, obtain IACUC approval and adhere to ARRIVE guidelines for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。